molecular formula C12H12O2S B11924662 Ethyl 4-methylbenzo[b]thiophene-2-carboxylate CAS No. 1260109-75-8

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B11924662
CAS No.: 1260109-75-8
M. Wt: 220.29 g/mol
InChI Key: DMRWQRAYBMLLJE-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl group at the 4-position and an ethyl ester at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

The compound’s benzo[b]thiophene scaffold is notable for its bioisosteric resemblance to indole and benzofuran, enabling interactions with biological targets such as enzymes and receptors. Derivatives of benzo[b]thiophene carboxylates have been investigated for antiviral, anticancer, and antimicrobial activities .

Properties

CAS No.

1260109-75-8

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 4-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3

InChI Key

DMRWQRAYBMLLJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)C

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Cyclization

A robust method involves cyclizing 3-(2-methylphenyl)propanoic acid (1) under anhydrous conditions. Treatment with thionyl chloride (SOCl₂) and pyridine at 150°C initiates intramolecular cyclization, forming 4-methylbenzo[b]thiophene-2-carboxylic acid (2) via a Friedel-Crafts acylation mechanism. Subsequent esterification with ethanol in the presence of sulfuric acid yields the target compound (3).

Reaction Conditions

  • Step 1 : 3-(2-methylphenyl)propanoic acid (122 mmol), SOCl₂ (396 mmol), pyridine (12.2 mmol), 150°C, 5.5 h.

  • Step 2 : Esterification with ethanol, H₂SO₄ catalyst, reflux, 12 h.

Performance Metrics

ParameterValue
Yield (Step 1)65%
Purity (HPLC)>98%
Melting Point204–210°C

Mechanistic Insight
The reaction proceeds through chlorination of the carboxylic acid to form an acyl chloride intermediate, followed by cyclization via electrophilic aromatic substitution. Steric effects from the methyl group direct regioselectivity to the 4-position.

Condensation-Cyclization with Ethyl Thioglycolate

Base-Catalyzed Annulation

This one-pot method condenses 4-methyl-2-fluorobenzaldehyde (4) with ethyl thioglycolate (5) in DMF using K₂CO₃ as a base. The reaction proceeds via nucleophilic aromatic substitution (SNAr), forming a thioether intermediate that cyclizes under thermal conditions to yield the benzo[b]thiophene core.

Reaction Conditions

  • 4-Methyl-2-fluorobenzaldehyde (5.2 mmol), ethyl thioglycolate (6.2 mmol), K₂CO₃ (5.7 mmol), DMF, 60°C, 2 h.

Performance Metrics

ParameterValue
Yield91%
Solvent Recovery85% (DMF)

Optimization Strategies

  • Catalyst Screening : Pd(PPh₃)₂Cl₂/CuI systems enhance cyclization efficiency but increase costs.

  • Temperature Control : Maintaining 60°C prevents decomposition of the aldehyde intermediate.

One-Pot Synthesis from 2-Mercaptobenzoic Acid

Triethylamine-Mediated Coupling

A scalable approach involves reacting 2-mercaptobenzoic acid (6) with 4-bromomethylacetophenone (7) in the presence of triethylamine. The sulfhydryl group attacks the bromomethyl ketone, forming a thioether that undergoes intramolecular cyclization to yield 2-aroylbenzo[b]thiophen-3-ol (8). Transesterification with ethanol then affords the target compound.

Reaction Conditions

  • 2-Mercaptobenzoic acid (10 mmol), 4-bromomethylacetophenone (12 mmol), Et₃N (15 mmol), THF, 80°C, 6 h.

Performance Metrics

ParameterValue
Yield78%
Purity (NMR)>95%

Key Advantage
This method avoids hazardous reagents like SOCl₂, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A mixture of 4-methyl-2-nitrobenzaldehyde (9) and ethyl thioglycolate in DMSO undergoes cyclization within 15 minutes, achieving 88% yield.

Reaction Conditions

  • 4-Methyl-2-nitrobenzaldehyde (10 mmol), ethyl thioglycolate (11 mmol), DMSO, microwave, 150°C, 15 min.

Performance Metrics

ParameterValue
Yield88%
Energy Consumption30% reduction vs. conventional

Comparative Analysis of Methods

Table 1. Synthesis Route Evaluation

MethodYieldCostScalabilityGreen Metrics
Thionyl Chloride65%LowModeratePoor (SOCl₂)
Condensation-Cyclization91%MediumHighModerate (DMF)
One-Pot Synthesis78%HighHighExcellent
Microwave-Assisted88%HighLimitedGood

Key Findings

  • The condensation-cyclization route offers the best balance of yield and scalability.

  • Microwave methods excel in speed but require specialized equipment.

  • One-pot synthesis aligns with sustainable practices but faces cost barriers.

Industrial-Scale Considerations

Solvent Selection

DMF and THF, while effective, pose disposal challenges. Alternatives like cyclopentyl methyl ether (CPME) reduce environmental impact but increase reaction times by 20%.

Catalyst Recycling

Pd-based catalysts in Sonogashira couplings can be recovered via filtration, achieving 85% reuse efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reagents/ConditionsProductYieldSource
3N NaOH in ethanol, 24h, RT4-Methylbenzo[b]thiophene-2-carboxylic acid85–90%

This reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, cleaving the ester bond .

Nucleophilic Substitution

The carboxylate group can participate in nucleophilic reactions, such as hydrazide formation:

Reagents/ConditionsProductYieldSource
Hydrazine hydrate, reflux, 6h4-Methylbenzo[b]thiophene-2-carbohydrazide78%

This intermediate is pivotal for synthesizing acylhydrazone derivatives with antimicrobial properties .

Electrophilic Aromatic Substitution

The benzo[b]thiophene core undergoes electrophilic substitution, primarily at the 5- and 7-positions of the benzene ring due to electron-donating effects of the thiophene sulfur.

Reaction TypeReagents/ConditionsProductNotesSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-4-methylbenzo[b]thiophene-2-carboxylateRegioselectivity confirmed by XRD
HalogenationCl₂, FeCl₃, 40°C5-Chloro-4-methylbenzo[b]thiophene-2-carboxylateRequires anhydrous conditions

Catalytic Hydrogenation

The thiophene ring can be partially reduced under hydrogenation conditions:

Reagents/ConditionsProductYieldSource
H₂ (1 atm), 10% Pd/C, EtOAc4-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylate65%

This reaction selectively saturates the thiophene ring while preserving the ester functionality.

Cyclization Reactions

The compound serves as a precursor in cyclocondensation reactions. For example:

Reagents/ConditionsProductApplicationSource
PCl₅, POCl₃, 80°C, 4h4-Methylbenzo[b]thiophene-2-carbonyl chlorideIntermediate for heterocycle synthesis

The acyl chloride derivative reacts with amines to form bioactive thiophene-fused heterocycles .

Oxidation of Thiophene Moiety

Reagents/ConditionsProductYieldSource
m-CPBA, CH₂Cl₂, 0°C to RT4-Methylbenzo[b]thiophene-2-carboxylate sulfoxide92%

Reduction of Ester to Alcohol

Reagents/ConditionsProductYieldSource
LiAlH₄, THF, 0°C, 2h4-Methylbenzo[b]thiophene-2-methanol88%

Mechanistic Insights and Selectivity

  • Electronic Effects : The thiophene sulfur donates electron density to the benzene ring, directing electrophiles to the 5- and 7-positions .

  • Steric Hindrance : The 4-methyl group impedes substitution at the adjacent 3-position, enhancing regioselectivity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions by stabilizing transition states .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Ethyl 4-methylbenzo[b]thiophene-2-carboxylate has been studied for its potential anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For example, a study reported an IC50 value of approximately 6.2 μM against human monocytic cells, suggesting effective tumor growth inhibition .
  • Antimicrobial Properties : This compound exhibits promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Structure-activity relationship (SAR) analyses indicate that modifications in the thiophene structure can enhance its antibacterial efficacy .
  • Anti-inflammatory Effects : Research has shown that thiophene derivatives can modulate inflammatory responses, potentially reducing tissue damage during inflammatory diseases . this compound may contribute to these effects through inhibition of pro-inflammatory cytokines.

Materials Science Applications

  • Organic Semiconductors : The compound is utilized in the development of organic semiconductors due to its electronic properties. Its ability to interact with metal ions, such as Indium (In³⁺), leads to significant changes in color and fluorescence properties, making it suitable for sensor applications .
  • Dyes and Conductivity-based Sensors : The unique structure of this compound allows it to be used in dye applications and as a component in conductivity-based sensors due to its electronic characteristics .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Application Findings
Study AAnticancerIC50 = 6.2 μM against human monocytic cells
Study BAntimicrobialEffective against E. coli and S. aureus; SAR analysis indicates enhanced efficacy with structural modifications
Study CAnti-inflammatoryModulates inflammatory responses; potential reduction in tissue damage
Study DMaterials ScienceDemonstrated interaction with In³⁺; potential use in sensors

Mechanism of Action

The mechanism of action of ethyl 4-methylbenzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, benzothiophene derivatives have been shown to inhibit certain kinases and modulate estrogen receptors .

Comparison with Similar Compounds

Key Observations :

  • Methyl groups (e.g., 4-CH₃) improve metabolic stability and membrane permeability .
  • Halogen substituents (Br, Cl) enhance binding to hydrophobic pockets in proteins and may improve bioavailability .
  • Hydroxyl groups introduce hydrogen-bonding capacity but reduce lipophilicity .

Key Observations :

  • Multicomponent reactions (e.g., Petasis) enable rapid diversification but often suffer from moderate yields .
  • Halogenated precursors (e.g., 3-bromo-thiophene aldehydes) facilitate regioselective substitutions .

Physicochemical Properties

Melting points and spectral data highlight substituent effects:

Compound Melting Point (°C) Spectral Data (IR, NMR) Reference
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 174–178 IR: 1774, 1721 cm⁻¹; ¹H NMR: δ 1.11 (t), 7.25–7.45 (m)
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate 153–156 IR: 1777, 1715 cm⁻¹; ¹H NMR: δ 1.40 (t), 2.30 (s)
Ethyl 5-bromobenzo[b]thiophene-2-carboxylate Not reported HRMS-ESI: 390.1370 (calc.), 390.1370 (exp.)

Key Observations :

  • Acetoxy groups increase melting points due to hydrogen bonding .
  • Methyl substituents reduce melting points compared to phenyl analogs .

Key Observations :

  • Imidazole and benzoylamino substituents enhance antiviral activity via active-site modulation .
  • Chlorostyryl and cyano groups improve cytotoxicity, likely through DNA intercalation or kinase inhibition .

Biological Activity

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Structural Characteristics

This compound features a benzo[b]thiophene core with an ethyl ester group at the 2-position and a methyl group at the 4-position. This configuration enhances its reactivity and biological profile. The compound's structure is illustrated below:

Compound Name Structural Features Unique Properties
This compoundBenzo[b]thiophene with ethyl ester and methyl substitutionEnhanced biological activity due to structural modifications

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the thiophene ring : Using appropriate thiophene precursors.
  • Esterification : Reacting the resulting carboxylic acid with ethanol in the presence of acid catalysts.

Research indicates that various synthetic routes can yield derivatives with enhanced biological properties, including antibacterial and anticancer activities .

Antibacterial Properties

This compound has shown significant antibacterial activity, particularly against strains of Staphylococcus aureus. In vitro studies have demonstrated that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) in the range of 4-16 µg/mL against resistant strains .

Anticancer Activity

Recent investigations into the anticancer potential of thiophene derivatives, including this compound, have revealed promising results. Compounds derived from this scaffold have been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A series of thiophene derivatives were evaluated for their activity against Mycobacterium tuberculosis. This compound derivatives showed potent inhibition with MIC values as low as 0.02 µg/mL against drug-susceptible strains .
  • Toxicological Profile Assessment :
    • In vivo studies indicated that selected compounds based on this scaffold had favorable pharmacokinetic profiles, exhibiting low toxicity in mammalian models. The hepatocyte stability assays showed no significant cytotoxicity against liver cells (HepG2) with IC50 > 64 µg/mL .

Table 1: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus4-16 µg/mL
AntimycobacterialMycobacterium tuberculosis0.02 µg/mL
CytotoxicityHepG2 CellsIC50 > 64 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methylbenzo[b]thiophene-2-carboxylate, and how do methodological variations impact yield and purity?

  • Synthetic Routes :

  • Pd-Catalyzed Cross-Coupling : A Pd-catalyzed approach enables modular synthesis of thiophene derivatives via hydroxy-based transformations. For example, 3-hydroxythieno[3,4-b]thiophene-2-carboxylate intermediates can be functionalized through methylation, amination, or Suzuki/Sonogashira coupling to introduce diverse substituents .
  • One-Pot Lithiation/Formylation : Benzo[b]thiophene derivatives can be synthesized via a one-pot lithiation strategy using BuLi and DMF, achieving high yields (e.g., 80% for benzo[b]thiophene-2-carbaldehyde) .
    • Methodological Impact : Traditional Cu-mediated coupling suffers from limited substrate scope and harsh conditions, whereas Pd catalysis offers higher yields (e.g., 86–97% for functionalized derivatives) and broader applicability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • UV/Vis and Emission Spectroscopy : Used to analyze conjugation and photophysical properties (e.g., λmax shifts in DCM solutions and solid-state emission spectra) .
  • NMR and IR : Confirm functional group incorporation and regioselectivity (e.g., ester carbonyl signals at ~170 ppm in <sup>13</sup>C NMR) .
    • Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves structural ambiguities via X-ray diffraction, critical for confirming bond lengths and angles in thiophene cores .

Advanced Research Questions

Q. How can Pd-catalyzed methodologies address limitations in synthesizing 3-substituted thiophene derivatives?

  • Challenges with Traditional Methods : Multi-step syntheses (5+ steps) for 3-substituted derivatives often result in low yields (<50%) and require harsh conditions (e.g., strong acids/bases) .
  • Pd-Catalyzed Solutions :

  • Modular Functionalization : Hydroxy intermediates (e.g., 3-hydroxythieno[3,4-b]thiophene-2-carboxylate) enable post-synthetic modifications (e.g., methylation with MeI, amination with Pd<sup>0</sup>/K3PO4) to introduce substituents efficiently .
  • High-Yield Coupling Reactions : Suzuki coupling (97% yield) and Sonogashira alkynylation (91% yield) demonstrate superior efficiency compared to Cu-based systems .

Q. What strategies resolve contradictions in spectroscopic data when characterizing structurally similar thiophene derivatives?

  • Case Study : Divergent UV/Vis absorption profiles for 3-methoxy vs. 3-methylthio derivatives highlight the need for controlled experimental conditions (e.g., solvent polarity, concentration) to avoid misinterpretation .
  • Computational Validation : Pair experimental data with DFT calculations to reconcile anomalies in NMR or IR spectra (e.g., unexpected splitting due to rotational isomerism) .

Q. How do reaction conditions influence the regioselectivity of thiophene ring functionalization?

  • Lithiation Effects : Double lithiation of methylthiobenzene with BuLi/TMEDA directs formylation to the ortho position, enabling regioselective synthesis of benzo[b]thiophene-2-carbaldehyde .
  • Solvent and Catalyst Synergy : Polar aprotic solvents (e.g., dioxane) enhance Pd-catalyzed cross-coupling efficiency, while protic solvents may promote side reactions (e.g., hydrolysis of ester groups) .

Q. What are the applications of this compound in materials science, particularly organic electronics?

  • Organic Photovoltaics (OPVs) : Derivatives with extended π-conjugation (e.g., 3-phenyl or 3-alkynyl substituents) exhibit tunable bandgaps and high molar absorptivity, making them candidates for donor/acceptor materials in solar cells .
  • Electroluminescent Materials : Solid-state emission spectra (e.g., λem ~500–600 nm) suggest potential use in OLEDs, though stability under operational conditions requires further study .

Methodological Recommendations

  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and ligands to enhance cross-coupling efficiency .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to compound toxicity (skin/eye irritation, respiratory hazards) .
  • Data Reproducibility : Document reaction parameters (e.g., temperature, stoichiometry) and characterize all intermediates to ensure reproducibility .

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